[4-(4-hydroxyphenyl)piperazin-1-yl]-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-4-yl]methanone
描述
属性
IUPAC Name |
[4-(4-hydroxyphenyl)piperazin-1-yl]-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-4-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O4S/c28-23-8-6-22(7-9-23)25-15-17-26(18-16-25)24(29)21-10-13-27(14-11-21)32(30,31)19-12-20-4-2-1-3-5-20/h1-9,12,19,21,28H,10-11,13-18H2/b19-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWXOELIJBQXFCW-XDHOZWIPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N2CCN(CC2)C3=CC=C(C=C3)O)S(=O)(=O)C=CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1C(=O)N2CCN(CC2)C3=CC=C(C=C3)O)S(=O)(=O)/C=C/C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound [4-(4-hydroxyphenyl)piperazin-1-yl]-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-4-yl]methanone, often referred to as a piperazine derivative, has garnered interest in pharmacological research due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 393.48 g/mol. The structure features a piperazine ring, a sulfonyl group, and a phenolic moiety which are crucial for its biological interactions.
Research indicates that compounds with piperazine and phenolic structures can exhibit various biological activities, primarily through enzyme inhibition and receptor interaction. The specific mechanisms include:
- Tyrosinase Inhibition : The compound has shown promising results as an inhibitor of tyrosinase (TYR), an enzyme involved in melanin biosynthesis. This inhibition can be beneficial in treating hyperpigmentation disorders and certain types of skin cancers .
- Antioxidant Activity : The presence of the hydroxy group in the phenolic moiety contributes to antioxidant properties, which can protect cells from oxidative stress .
Antimicrobial Activity
Studies have explored the antimicrobial effects of piperazine derivatives, including this compound. The sulfonamide group is known for its antibacterial properties, suggesting that this compound may possess similar effects against various bacterial strains .
Anticancer Potential
Preliminary studies indicate that the compound may exhibit anticancer activity by inducing apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation. In vitro assays have shown that it can inhibit the growth of certain cancer cell lines .
In Vitro Studies
A significant study examined the inhibitory effects of several derivatives, including our compound, on tyrosinase extracted from Agaricus bisporus. The most effective derivative exhibited an IC50 value of 3.8 μM, indicating strong inhibitory potential against TYR .
| Compound | IC50 (μM) | Activity |
|---|---|---|
| Compound 10 | 3.8 | Tyrosinase Inhibition |
| Compound 7 | 5.0 | Antioxidant Activity |
| Compound 11 | 6.5 | Cytotoxicity (low) |
Safety and Toxicity
MTT assays conducted on B16F10 melanoma cells demonstrated that the compound exhibited no cytotoxic effects at concentrations up to 25 μM, indicating a favorable safety profile for potential therapeutic applications .
常见问题
Basic Research Questions
Q. How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?
- Methodology :
- Step 1 : Use temperature-controlled reactions (e.g., reflux in ethanol or DMF) to stabilize intermediates .
- Step 2 : Select solvents with high polarity (e.g., acetonitrile) to enhance reaction efficiency .
- Step 3 : Implement advanced purification techniques such as column chromatography (silica gel, gradient elution) or recrystallization to isolate the final product .
- Critical Parameters : Monitor reaction progress via TLC and optimize stoichiometric ratios of reagents like sulfonyl chlorides or piperazine derivatives .
Q. What analytical techniques are most effective for structural characterization?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substitution patterns on the piperazine and piperidine rings .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula and detect fragmentation patterns .
- X-ray Crystallography : Resolve stereochemistry and confirm the (E)-configuration of the styrenyl sulfonyl group .
- Infrared Spectroscopy (IR) : Identify functional groups like sulfonyl (S=O, ~1350 cm) and ketone (C=O, ~1700 cm) .
Q. How should researchers assess and ensure chemical purity during synthesis?
- Methodology :
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify purity (>98% target) .
- Melting Point Analysis : Compare experimental values with literature data to detect impurities .
- Elemental Analysis : Validate C, H, N, S content within 0.4% of theoretical values .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be systematically designed for analogs?
- Methodology :
- Functional Group Variation : Replace the 4-hydroxyphenyl group with electron-withdrawing (e.g., 4-fluorophenyl) or bulky substituents (e.g., biphenyl) to assess steric/electronic effects .
- Bioactivity Assays : Test analogs in vitro for receptor binding (e.g., serotonin or dopamine receptors) and measure IC values .
- Data Table :
| Substituent Modification | Observed Bioactivity Trend |
|---|---|
| 4-Hydroxyphenyl → 4-Fluorophenyl | Increased affinity for 5-HT receptors |
| Piperazine → Piperidine | Reduced solubility but improved metabolic stability |
Q. What computational strategies are recommended for predicting target interactions?
- Methodology :
- Molecular Docking : Use AutoDock Vina to model binding to GPCRs (e.g., dopamine D) and calculate binding energies .
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water) for 100 ns to assess stability .
- Artificial Force-Induced Reaction (AFIR) : Predict reaction pathways for derivative synthesis .
Q. How to resolve contradictions in bioactivity data across different assays?
- Methodology :
- Assay Validation : Cross-validate using orthogonal methods (e.g., radioligand binding vs. functional cAMP assays) .
- Control Experiments : Include reference compounds (e.g., clozapine for dopamine receptors) to calibrate assay conditions .
- Statistical Analysis : Apply ANOVA or Bayesian modeling to reconcile variability in EC values .
Q. What methodologies enable rational design of derivatives with improved pharmacokinetics?
- Methodology :
- LogP Optimization : Introduce polar groups (e.g., -OH, -SONH) to reduce logP values for enhanced aqueous solubility .
- Metabolic Stability : Use liver microsome assays to identify vulnerable sites (e.g., sulfonyl groups) and replace them with bioisosteres .
- Permeability : Assess Caco-2 cell monolayer penetration to prioritize derivatives with P > 1 × 10 cm/s .
Q. How to investigate off-target effects in cellular models?
- Methodology :
- Proteomic Profiling : Perform affinity pull-down assays coupled with LC-MS/MS to identify unintended protein targets .
- CRISPR/Cas9 Knockout : Validate off-target interactions by deleting candidate genes (e.g., kinases) and re-testing activity .
- Transcriptomic Analysis : Use RNA-seq to monitor changes in gene expression pathways post-treatment .
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